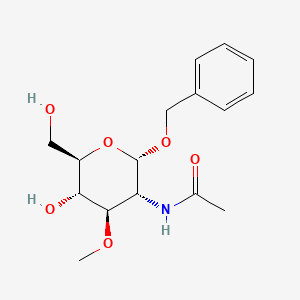

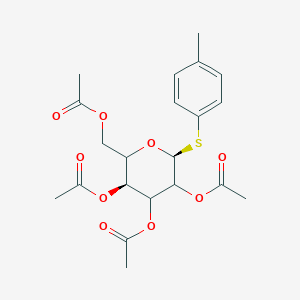

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside involves several steps, starting with the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with methyl iodide and silver oxide in N,N-dimethylformamide. This process leads to the formation of a 4,6-O-benzylidene derivative, which upon deacetalation, yields the desired product. Further reactions can modify this product to produce various derivatives, such as disaccharide derivatives through glycosylation processes (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

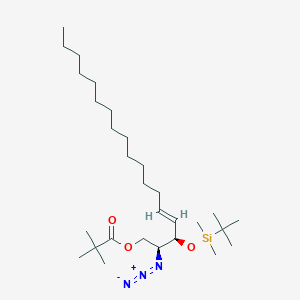

The molecular structure of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside has been elucidated using techniques like 13C-n.m.r. spectroscopy. This compound exhibits a complex structure with multiple functional groups, including an acetamido group and a methyl ether group, contributing to its diverse chemical reactivity and properties. The precise arrangement of these groups within the glucopyranoside framework determines its reactivity and interaction with other molecules (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside participates in various chemical reactions, including selective benzoylation, p-toluenesulfonylation, and displacement reactions, leading to the synthesis of esters and disaccharide derivatives. These reactions are crucial for modifying the compound's structure to enhance its utility in biochemical applications. The presence of the acetamido and methyl groups significantly influences its chemical behavior, particularly in glycosylation reactions, where it serves as a building block for more complex carbohydrates (Matta, Vig, & Abbas, 1984).

科学的研究の応用

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside Synthesis

The compound is synthesized by deacetalation of its 4,6-O-benzylidene derivative. This process involves methylation, selective benzoylation, and p-toluenesulfonylation, leading to the creation of derivatives like the 6-benzoic and 6-p-toluenesulfonic esters. Further chemical treatments lead to the formation of disaccharide derivatives and the final compound, 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose (N-acetyl-3-O-methyllactosamine) after hydrogenolysis of the benzyl groups (Matta, Vig, & Abbas, 1984).

Benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside Synthesis

This compound is synthesized from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside through a series of steps involving benzoylation, followed by acid hydrolysis, mesylation, and solvolysis. This synthesis offers a convenient route to 2-acetamido-2-deoxy-D-gulose (N-acetyl-D-gulosamine) derivatives (Parquet & Sinaÿ, 1971).

Chemical Reactions and Properties

Selective Cleavage of Glycosidic Linkages

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside was used as a model to develop a standard procedure for the selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues. This involved treatment with hydrazine, leading to quantitative N-deacetylation and subsequent reactions enabling the selective cleavage of specific glycosidic linkages (Dmitrieve, Knirel, & Kochetkov, 1973).

Synthesis of Complex Oligosaccharides

The synthesis of complex oligosaccharides involves multiple steps starting from 2-acetamido-2-deoxy-D-glucose. This process includes alkylation, benzylation, and acetylation, leading to the creation of glycosylating agents like 2-methyl-[2-acetamido-4-O-acetyl-6-O-benzyl-3-O-(2-butenyl)-1,2-dideoxy-alpha-D-glucopyrano]-[2,1-d]-2-oxazoline. Such agents are useful in synthesizing oligosaccharides with highly branched 2-acetamido-2-deoxy-D-glucosyl residues (Durette & Meitzner, 1981).

Safety And Hazards

The specific safety and hazards information for this compound is not available in the search results. However, as with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment5.

将来の方向性

Given its role in inhibiting glycosylation processes and disrupting glycoprotein targeting, this compound could have potential applications in biomedical research, particularly in the study of diseases where these processes play a key role1.

Please note that this analysis is based on the information available from the search results and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature and resources.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQHQHAWKRHIV-QCODTGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)